Cyclo(Arg-Gly-Asp-D-Phe-Lys) is a cyclic peptide that serves as a selective antagonist for integrin receptors, particularly integrin alpha v beta 3. This compound is notable for its role in targeting tumor cells and facilitating the imaging of cancerous tissues through various biochemical pathways. The cyclic structure enhances its stability and binding affinity compared to linear peptides.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) is synthesized through chemical processes that involve solid-phase peptide synthesis techniques. It is derived from the naturally occurring Arg-Gly-Asp sequence, which is a well-known recognition motif for extracellular matrix proteins involved in cell adhesion and migration.
This compound falls under the category of biologically active peptides, specifically as a tumor-targeting agent due to its ability to bind selectively to integrin receptors associated with tumor vasculature.
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Lys) typically employs solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) has a molecular formula of C27H41N9O7 and a molecular weight of 603.67 g/mol. The cyclic structure contributes to its conformational stability and enhances its biological activity.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) participates in various biochemical interactions, primarily involving its binding to integrin receptors.
The mechanism of action involves the selective binding of Cyclo(Arg-Gly-Asp-D-Phe-Lys) to integrin alpha v beta 3 on tumor cells and neovasculature.
Cyclo(Arg-Gly-Asp-D-Phe-Lys) has several applications in biomedical research:
Cyclo(Arg-Gly-Asp-D-Phe-Lys) [c(RGDfK)] is a cyclic pentapeptide featuring a conformationally constrained RGD motif that confers high-affinity binding to integrins αvβ3 and α5β1. The substitution of L-phenylalanine with D-phenylalanine (D-Phe) enhances metabolic stability by reducing proteolytic degradation, while the lysine residue provides a functional handle for conjugation without disrupting the binding pocket [7] [9]. The cyclic structure stabilizes the β-turn conformation, positioning the Arg-Gly-Asp triad for optimal interaction with the integrin’s ligand-binding site [4] [8].
Table 1: Integrin Binding Affinity of c(RGDfK) and Derivatives
Compound | Target Integrin | IC50 (nM) | Structural Feature |
---|---|---|---|
c(RGDfK) | αvβ3 | 0.94 | D-Phe, Lys side chain |
Linear RGD | αvβ3 | >1000 | Flexible backbone |
c(RGDyC) | αvβ3 | 2.5 | D-Tyr, Cys disulfide |
c(RGDfK)-PEG-AuNP | αvβ3/α5β1 | N/A | Multivalent nanoparticle conjugate |
Notably, c(RGDfK) exhibits cross-reactivity with αvβ5 and α5β1 integrins due to shared RGD-binding interfaces, though with lower affinity compared to αvβ3 (IC50 = 0.94 nM) [4] [7]. This multi-integrin targeting enables disruption of tumor cell adhesion to extracellular matrix (ECM) components like fibronectin (α5β1-dependent) and vitronectin (αvβ3-dependent) [3] [8]. Molecular dynamics simulations reveal that the hydrophobic D-Phe residue anchors the peptide into a deep pocket near the β3 subunit, while the aspartic acid (Asp) coordinates a critical Mg2+ ion in the metal ion-dependent adhesion site (MIDAS) [4].
c(RGDfK) exerts potent anti-angiogenic effects by competitively blocking integrin-mediated endothelial cell survival pathways. Binding to αvβ3 disrupts VEGF/VEGFR2 signaling cascades, inhibiting PI3K/Akt phosphorylation and reducing endothelial cell migration by >70% in vitro [3] [5]. In murine xenograft models, c(RGDfK)-conjugated gold nanoparticles (177Lu-AuNP-RGD) delivered 63.8 ± 7.9 Gy tumor-absorbed radiation doses, significantly suppressing neovessel formation and metabolic activity (measured by 18F-FDG-PET) [2] [6].
Table 2: Anti-Angiogenic Effects of c(RGDfK) in Tumor Models
Study Model | Intervention | Key Outcome | Mechanism |
---|---|---|---|
C6 glioma (mice) | 177Lu-AuNP-RGD | ↓ Tumor vessels (68%), ↓ VEGF expression | Radiation + integrin blockade |
mESCs in vitro | c(RGDfK) (0.5 mM) | ↓ Pluripotent markers (Oct4/Sox2/Nanog) | ECM detachment |
MDA-MB-435 xenografts | RGD-PEG-Au DENPs | Tumor-to-background ratio: 4.2:1 (CT imaging) | Targeted nanoparticle delivery |
The peptide further modulates the tumor microenvironment by:
In embryonic stem cells (ESCs), c(RGDfK) treatment (0.5 mM) abolished teratoma formation in vivo by inhibiting integrin-mediated adhesion to collagen I, demonstrating its microenvironment reprogramming capability [1].
Following integrin binding, c(RGDfK) undergoes receptor-mediated endocytosis via clathrin-coated pits, triggering pro-apoptotic cascades. In melanoma and breast carcinoma cells, internalization activates caspase-8 within 2 hours, culminating in mitochondrial depolarization and cytochrome c release [1] [3]. This process is ligand-density-dependent, as evidenced by enhanced apoptosis using multivalent c(RGDfK)-dendrimer conjugates versus monovalent peptides (3.2-fold increase in TUNEL+ cells) [6] [8].
Critical apoptotic mechanisms include:
Table 3: c(RGDfK)-Induced Gene Expression Changes in Tumor Cells
Gene Target | Expression Change | Cell Type | Functional Consequence |
---|---|---|---|
Oct4 | ↓ 99% | Murine ESCs | Loss of pluripotency |
Sox2 | ↓ 97.5% | Murine ESCs | Reduced tumorigenicity |
Nanog | ↓ 90% | Murine ESCs | Differentiation induction |
Rex1 | ↑ 3.2-fold | Murine ESCs | Anoikis resistance |
Bcl-2 | ↓ 72% | Glioblastoma | Mitochondrial apoptosis |
The kinetics of internalization significantly influences apoptotic outcomes. c(RGDfK)-gold nanoparticles exhibited 4.3-fold higher tumor retention than free peptides in MDA-MB-435 xenografts, correlating with sustained caspase-3 activation and 58% tumor growth inhibition [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1